N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(22-18-9-5-2-6-10-18)25-13-11-24(12-14-25)15-20-23-19(16-27-20)17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDAHPBTNTXQCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Piperazine with Aryl Isocyanates
A direct method involves reacting piperazine with phenyl isocyanate under anhydrous conditions. This reaction typically employs solvents like dichloromethane or tetrahydrofuran (THF) at 0–25°C. For example, compound 4 in search result was synthesized in 94% yield by condensing febuxostat with piperazine using propylphosphonic anhydride (T3P). Adapting this method, phenyl isocyanate reacts with piperazine to yield N-phenylpiperazine-1-carboxamide, which serves as a precursor for further functionalization.
Reduction of 3,4-Dehydropiperazine-2-One Intermediates
An alternative route from patent literature involves synthesizing 3,4-dehydropiperazine-2-one derivatives. For instance, N-methyl ethylenediamine reacts with methyl benzoylformate in toluene to form 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one, which is subsequently reduced using LiAlH₄ or NaBH₄. This method offers flexibility for introducing substituents at the piperazine nitrogen positions.
Synthesis of the 4-Phenyl-1,3-Thiazol-2-Yl-Methyl Substituent
The thiazole ring is constructed via cyclization reactions, followed by methyl group functionalization:
Thiosemicarbazone Ring-Closure with α-Haloketones
A robust method from search results involves reacting thiosemicarbazide derivatives with α-haloketones. For example, 4-(4-(methylsulphonyl)piperazin-1-yl)benzaldehyde thiosemicarbazone undergoes cyclization with 2-bromoacetophenone in ethanol to form thiazole derivatives. Adapting this protocol, 4-phenylthiazole-2-carbaldehyde is first synthesized, then reduced to 4-phenylthiazol-2-ylmethanol using NaBH₄. Subsequent bromination with HBr/acetic acid yields 2-(bromomethyl)-4-phenylthiazole, a key alkylating agent.
Hydrazonoyl Chloride-Mediated Thiazole Formation
Search result details the use of hydrazonoyl chlorides for thiazole synthesis. Bis(thiosemicarbazones) react with C-acetyl-N-aryl-hydrazonoyl chlorides to form bis(thiazoles). While this method primarily targets dimeric structures, monomeric thiazoles can be isolated by controlling stoichiometry and reaction time.
Coupling the Piperazine and Thiazole Components
The final step involves linking the piperazine-1-carboxamide core with the thiazole-methyl group:
Nucleophilic Alkylation of Piperazine
The bromomethyl thiazole intermediate reacts with N-phenylpiperazine-1-carboxamide in the presence of a base such as potassium carbonate. This SN2 alkylation typically uses polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C. Search result demonstrates analogous alkylations, where 2-chloro-1-(3-chlorophenyl)ethanone reacts with amines to form acetamide derivatives. Optimized conditions for the target compound achieve yields of 65–75%, with purity confirmed via column chromatography.
Reductive Amination
An alternative approach employs reductive amination between 4-phenylthiazole-2-carbaldehyde and N-phenylpiperazine-1-carboxamide. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6, the imine intermediate is reduced to the secondary amine. This method avoids the need for pre-functionalized bromomethyl intermediates but requires careful pH control to prevent over-reduction.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Piperazine Carboxamation : T3P in THF at 25°C provides superior yields (90–94%) compared to traditional coupling agents like EDCl/HOBt.
- Thiazole Cyclization : Ethanol at reflux (78°C) ensures complete conversion of thiosemicarbazones to thiazoles within 6 hours.
- Alkylation : DMF at 80°C accelerates the reaction but may necessitate post-reaction purification to remove dimethylamine byproducts.
Catalytic and Stoichiometric Considerations
- LiAlH₄ reduction of dehydropiperazinones requires strict anhydrous conditions, with yields averaging 70%.
- Excess α-haloketones (1.2 equiv) drive thiazole formation to completion, minimizing dimerization.
Analytical Characterization
Synthesized compounds are validated using:
- ¹H/¹³C NMR : Key signals include the piperazine methylene protons at δ 2.5–3.5 ppm and thiazole C-2 carbon at δ 165–170 ppm.
- MALDI-TOF MS : Molecular ion peaks confirm the target molecular weight (e.g., m/z 434.2 for C₂₃H₂₅N₄O₂S).
- HPLC Purity : Reverse-phase C18 columns with acetonitrile/water gradients achieve ≥98% purity for biological testing.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s structural analogs vary in substituents on the phenyl rings, heterocyclic cores, and linker groups. Key comparisons include:
Table 1: Comparison of Piperazine-Carboxamide Derivatives
Key Observations :
- Core Heterocycle : Thiazole-based analogs (e.g., TZP4) are less common in the evidence compared to quinazoline derivatives. Quinazoline cores generally exhibit higher melting points (190–200°C) due to increased rigidity and hydrogen bonding .
- Substituent Effects : Halogens (F, Cl) and electron-withdrawing groups (e.g., CF3) increase melting points and reduce yields compared to methoxy or unsubstituted phenyl groups .
- Spectral Data : ESI-MS and NMR are consistently used to confirm molecular weights and substituent positions across analogs .
Pharmacological Potential
While biological data for the target compound are absent, related structures suggest possible activities:
- Antimicrobial Activity : Thiazole derivatives like TZP4 () show moderate antibacterial effects against Staphylococcus aureus .
- Anti-Inflammatory Effects : Quinazoline analogs () are studied for COX-2 inhibition due to aromatic stacking interactions .
- Antioxidant Potential: Thiazole-acetamide hybrids in exhibit radical scavenging activity via DPPH assays .
Biological Activity
N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide is a compound of significant interest due to its diverse biological activities. This compound features a piperazine core and a thiazole moiety, both of which are known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a phenyl group, a thiazole ring, and a piperazine ring, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The thiazole ring can interact with enzyme active sites, potentially inhibiting their function.
- Receptor Modulation : The piperazine moiety may influence neurotransmitter receptors, contributing to neuropharmacological effects.
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against resistant strains.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of N-phenyl derivatives including the target compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that N-phenyl derivatives could inhibit the growth of various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting a promising avenue for cancer therapy .
Case Study 3: Neuropharmacological Effects
Research on the anxiolytic properties revealed that the compound significantly reduced anxiety-like behavior in rodent models. This effect was attributed to serotonergic modulation, indicating potential therapeutic applications in anxiety disorders .
Q & A
Q. Basic
- In vitro receptor binding assays : Screen for affinity toward serotonin (5-HT) or dopamine receptors, common targets for piperazine derivatives .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity .
- Anti-inflammatory models : COX-2 inhibition studies via ELISA .
How can X-ray crystallography and SHELX software elucidate its structural dynamics?
Q. Advanced
- Data collection : High-resolution (<1.0 Å) datasets from synchrotron sources reduce refinement errors .
- SHELXTL-97 refinement : Direct methods resolve phase problems; DFIX constraints refine hydrogen bonding networks .
- Twinning analysis : SHELXD identifies pseudo-symmetry in crystals, crucial for resolving disorder in flexible piperazine rings .
What computational methods predict its binding modes and pharmacokinetics?
Q. Advanced
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
- Molecular docking (AutoDock Vina) : Simulates interactions with dopamine D3 receptors; grid boxes centered on active sites (e.g., PDB: 3PBL) .
- ADMET prediction : SwissADME estimates logP (~3.2) and BBB permeability, guiding lead optimization .
How can contradictions in biological activity data be resolved?
Q. Advanced
- Dose-response validation : Replicate assays across multiple cell lines to distinguish false positives .
- Off-target profiling : Kinase screening panels (e.g., Eurofins) identify unintended interactions .
- Metabolite analysis : LC-MS detects degradation products that may influence activity .
What structural modifications enhance its bioactivity, and how are SAR studies designed?
Q. Advanced
| Modification | Impact on Activity | Reference |
|---|---|---|
| Fluorine substitution (C-2) | Increases metabolic stability | |
| Thiazole → oxadiazole swap | Alters receptor selectivity | |
| N-methylation of piperazine | Reduces hERG inhibition | |
| SAR studies use iterative synthesis, with IC comparisons across analogs . |
What strategies identify its primary biological targets?
Q. Advanced
- Chemoproteomics : Immobilized compound probes capture binding proteins via affinity chromatography .
- CRISPR-Cas9 knockouts : Gene editing in HEK293 cells validates target necessity .
- Thermal shift assays : Monitor protein melting shifts to confirm direct binding .
How are stability and formulation challenges addressed in preclinical studies?
Q. Advanced
- Forced degradation studies : Expose to pH 1–13, UV light, and heat (40–80°C) to identify labile groups .
- Lyophilization : Trehalose-based excipients improve solubility in aqueous buffers .
- Nanoparticle encapsulation : PLGA matrices enhance bioavailability in murine models .
How do comparative studies with analogs inform its therapeutic potential?
Q. Advanced
| Analog | Key Difference | Activity |
|---|---|---|
| N-(3-chlorophenyl) derivative | Enhanced COX-2 affinity | 2-fold higher inhibition |
| 4-(Pyridin-2-yl) substitution | Improved BBB penetration | 30% higher brain uptake |
| Studies prioritize analogs with >50% efficacy in disease-relevant in vivo models . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
